2-Methylundecane-2-thiol
Overview
Description
2-Methylundecane-2-thiol is an organic compound with the molecular formula C₁₂H₂₆S. It is also known by other names such as 1,1-Dimethyl-decyl-mercaptan and 2-Methyl-2-undecanethiol . This compound is a type of thiol, which is characterized by the presence of a sulfur-hydrogen (–SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, which is a characteristic feature of many sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylundecane-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2-methylundecane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylundecane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-Methylundecane-2-disulfide.
Reduction: Thiols can be reduced to form alkanes. For instance, the reduction of this compound can yield 2-Methylundecane.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents for thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Nucleophiles: Alkyl halides such as methyl iodide (CH₃I) can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Methylundecane-2-disulfide
Reduction: 2-Methylundecane
Substitution: Thioethers such as 2-Methylundecane-2-thioether
Scientific Research Applications
2-Methylundecane-2-thiol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylundecane-2-thiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity allows it to participate in various chemical reactions, including the formation of disulfides and thioethers. The thiol group can also interact with metal ions, making it useful in applications such as metal chelation and catalysis .
Comparison with Similar Compounds
Similar Compounds
1-Decanethiol: Similar in structure but with a shorter carbon chain.
2-Methyl-1-dodecanethiol: Similar in structure but with a longer carbon chain.
2-Methyl-2-decanethiol: Similar in structure but with a different carbon chain length.
Uniqueness
2-Methylundecane-2-thiol is unique due to its specific carbon chain length and the position of the thiol group. This unique structure imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-methylundecane-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQQKWGDKVGLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143406 | |
Record name | 2-Methylundecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10059-13-9 | |
Record name | 2-Methyl-2-undecanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10059-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylundecane-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010059139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylundecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylundecane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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